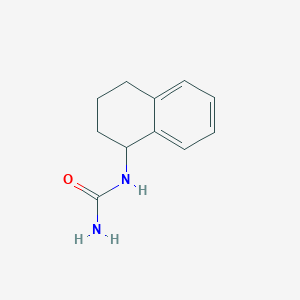

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea

概要

説明

“(1,2,3,4-Tetrahydronaphthalen-1-yl)urea” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a urea derivative, which is a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of “this compound” involves a series of N,N’-dialkyl urea derivatives containing methoxy substituents on phenethylamines . The efficient synthesis process uses isocyanate, yielding target products in 73-76% returns .Molecular Structure Analysis

The IUPAC name for this compound is N-(1,2,3,4-tetrahydro-1-naphthalenyl)urea . The InChI code is 1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) .Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 212-214°C .科学的研究の応用

Anticancer Activity

(1,2,3,4-Tetrahydronaphthalen-1-yl)urea derivatives have been explored for their potential in anticancer applications. Specifically, derivatives like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea have shown cytotoxic activity against human glioblastoma and prostate cancer cell lines, suggesting their potential as anticancer agents (Özgeriş et al., 2017).

Cardiovascular Applications

Some compounds derived from 1,2,3,4-tetrahydronaphthalene, like 3-ethyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea, have shown pronounced hypotensive and antiarrhythmic activities in pharmacological tests conducted on anesthetized rats. This suggests their potential application in treating cardiovascular disorders (Chalina & Chakarova, 1998).

Enzyme Inhibition

Urea derivatives of 1,2,3,4-tetrahydronaphthalene have been studied for their role as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolic pathway of arachidonic acid. This is significant for chronic diseases like hypertension, diabetes, and inflammation (Manickam et al., 2016).

Conformational Adjustments in Molecular Structures

These compounds have been analyzed for their conformational adjustments, which is critical in understanding their interaction in biological systems. For instance, studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea have shown how molecular adjustments occur, impacting the potential pharmaceutical applications (Phukan & Baruah, 2016).

Self-Assembled Structures

Research has been conducted on the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing their ability to form chiral structures. These findings have implications in materials science and nanotechnology (Silly, Ausset, & Sun, 2017).

Neuropharmacology

The derivatives of 1,2,3,4-tetrahydronaphthalen-1-yl have been explored for their potential in neuropharmacology, particularly in the context of sigma receptors, which are implicated in several neurological disorders (Berardi et al., 1998).

Anti-HIV Activity

Compounds like 5-ethyl-2-thiouracil derivative with a 6-(tetrahydronaphthalen-1-yl)methyl substituent have been synthesized and evaluated for their anti-HIV activity, indicating the potential use of these derivatives in antiviral therapies (Therkelsen et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSFSIDDNZKALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)

![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)

![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2775333.png)

![Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2775337.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2775338.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B2775341.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2775345.png)

![2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B2775347.png)

![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)